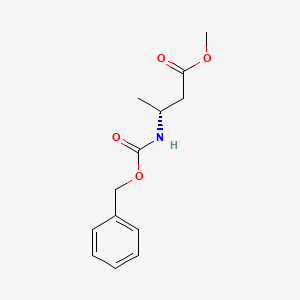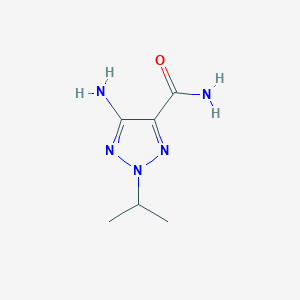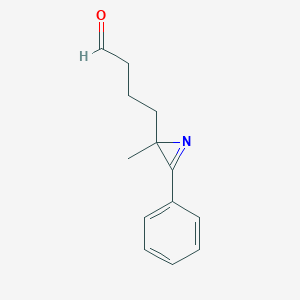![molecular formula C7H7N3O B15245338 6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)
6-Methylfuro[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylfuro[2,3-d]pyrimidin-4-amine typically involves the Ullmann coupling reaction. This method includes the N(4)-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines, which are obtained from the Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with appropriate aryl iodides . The reaction conditions often involve the use of copper catalysts and elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely applied to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Methylfuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted furo[2,3-d]pyrimidines.
Scientific Research Applications
6-Methylfuro[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been found to inhibit tubulin assembly, leading to the disruption of microtubule dynamics . This mechanism is crucial for their antitumor activity, as it interferes with cell division and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Substituted-5-methyl-furo[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds also have a fused ring system and are studied for their kinase inhibition properties.
Uniqueness
6-Methylfuro[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a microtubule depolymerizing agent sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-methylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H7N3O/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
NFNKFORQAFCYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=CN=C2O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)

![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)

![2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B15245284.png)
![5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15245285.png)




![5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245331.png)
![6-Methyloxazolo[5,4-b]pyridine-2-thiol](/img/structure/B15245334.png)
![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)
